(R)-2-Mercapto-3-phenyl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-phenyl-2-sulfanylpropanoic acid is a chiral compound with significant importance in organic chemistry. The compound is characterized by the presence of a phenyl group, a sulfanyl group, and a carboxylic acid group attached to a three-carbon chain. The (2R) configuration indicates the specific spatial arrangement of these groups around the chiral center, which is crucial for its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-phenyl-2-sulfanylpropanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor or a racemic mixture that can be resolved into its enantiomers.
Formation of the Phenyl Group: The phenyl group can be introduced through various methods, such as Friedel-Crafts alkylation or Grignard reactions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation methods.
Industrial Production Methods
Industrial production of (2R)-3-phenyl-2-sulfanylpropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-phenyl-2-sulfanylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2R)-3-phenyl-2-sulfanylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-phenyl-2-sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their structure and function. The phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-phenyl-2-sulfanylpropanoic acid: The enantiomer of (2R)-3-phenyl-2-sulfanylpropanoic acid with different spatial arrangement.
3-phenylpropanoic acid: Lacks the sulfanyl group, resulting in different chemical properties.
2-phenyl-2-sulfanylacetic acid: Similar structure but with a shorter carbon chain.
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
(2R)-3-phenyl-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11)/t8-/m1/s1 |
InChI Key |
HGIOOMCLOWLFTJ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)S |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.